5-Hydroxymethyl-9-methoxycanthin-6-one
Description
Chemical Structure and Properties
5-Hydroxymethyl-9-methoxycanthin-6-one (C₁₆H₁₂N₂O₃; molecular weight 280.29) is a β-carboline alkaloid belonging to the canthin-6-one family. Its structure features a hydroxymethyl (–CH₂OH) group at position 5 and a methoxy (–OCH₃) group at position 9 on the fused indolo[3,2,1-de][1,5]naphthyridin-6-one scaffold . The compound crystallizes as a yellow powder with a melting point of 235°C (decomposition) .
Natural Sources and Isolation
It is primarily isolated from the root bark of Ailanthus altissima (Simaroubaceae) and the roots of Eurycoma longifolia (Malaysian ginseng), with a yield of 0.000033% dry weight in the latter . Its isolation involves chromatographic techniques, as described in studies focusing on cytotoxic and antimalarial alkaloids .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(hydroxymethyl)-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C16H12N2O3/c1-21-10-2-3-11-12-4-5-17-13-6-9(8-19)16(20)18(15(12)13)14(11)7-10/h2-7,19H,8H2,1H3 |
InChI Key |
FFZOAPJPYGCIJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C(=CC4=NC=C3)CO |
Synonyms |
5-hydroxymethyl-9-methoxycanthin-6-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Canthin-6-one Derivatives
Canthin-6-one alkaloids exhibit structural diversity due to substitutions at positions 1, 5, 9, and 10. Below is a detailed comparison of 5-hydroxymethyl-9-methoxycanthin-6-one with key analogs:
Table 1: Structural and Functional Comparison of Canthin-6-one Derivatives
Key Research Findings
Positional Effects of Substituents The methoxy group at position 9 enhances cytotoxicity in multiple derivatives. For example, 9-methoxycanthin-6-one shows stronger antitumor activity (IC₅₀: 2.5 μM in A-549 cells) compared to the unsubstituted canthin-6-one (IC₅₀: 5.8 μM) .
Synergistic Interactions
- 1-Hydroxy-9-methoxycanthin-6-one and 5-hydroxymethyl-9-methoxycanthin-6-one, when co-administered, show enhanced cytotoxicity in Eurycoma longifolia extracts, suggesting synergistic mechanisms .
Antimalarial Activity
- Canthin-6-one derivatives with hydroxy or methoxy groups at positions 9 and 10 exhibit moderate antimalarial activity (e.g., 9,10-dimethoxycanthin-6-one inhibits Plasmodium falciparum at 10 μg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
